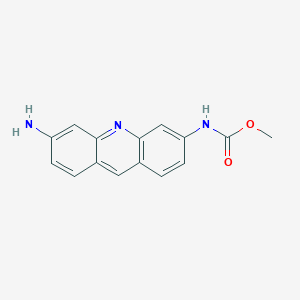
Methyl (6-aminoacridin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (6-aminoacridin-3-yl)carbamate is a chemical compound with the molecular formula C15H13N3O2 It is a derivative of acridine, a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-aminoacridin-3-yl)carbamate typically involves the reaction of 6-aminoacridine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient mixing and temperature control systems, as well as the implementation of continuous flow processes to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Methyl (6-aminoacridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (6-aminoacridin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of acridine derivatives.
Industry: Utilized in the development of materials with specific optical properties.
作用機序
The mechanism of action of Methyl (6-aminoacridin-3-yl)carbamate involves its interaction with biological macromolecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the DNA and leading to cell death. This property is particularly useful in the development of anticancer agents. The carbamate group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of Methyl (6-aminoacridin-3-yl)carbamate, known for its fluorescent properties and biological activity.
Aminacrine: A derivative of acridine with similar biological properties.
Proflavine: Another acridine derivative used as an antiseptic and investigated for its anticancer properties.
Uniqueness
This compound is unique due to the presence of both the acridine moiety and the carbamate group. This combination allows it to interact with biological macromolecules in a specific manner, making it a valuable compound for research in medicinal chemistry and materials science.
特性
CAS番号 |
170302-05-3 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC名 |
methyl N-(6-aminoacridin-3-yl)carbamate |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)17-12-5-3-10-6-9-2-4-11(16)7-13(9)18-14(10)8-12/h2-8H,16H2,1H3,(H,17,19) |
InChIキー |
WDKZDOGLHLOFDQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
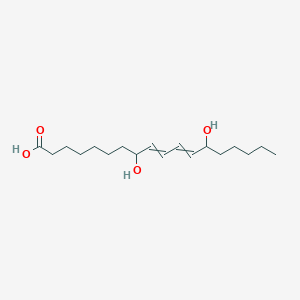
![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)


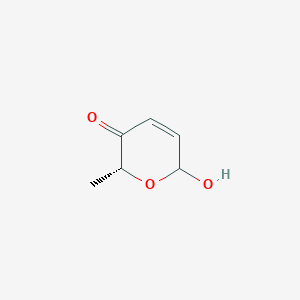
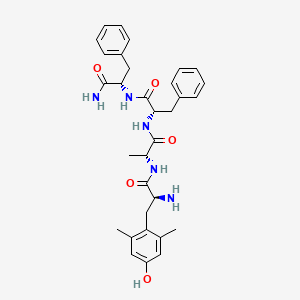

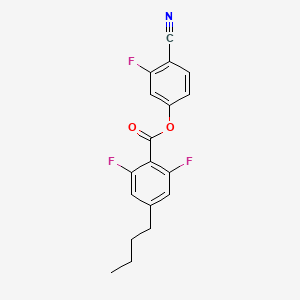
![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)

![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

